molecular formula C7H6ClN3O3 B1397762 2-Chloro-N'-hydroxy-4-nitrobenzamidine CAS No. 96898-76-9

2-Chloro-N'-hydroxy-4-nitrobenzamidine

Cat. No.: B1397762
CAS No.: 96898-76-9
M. Wt: 215.59 g/mol
InChI Key: NSFQGSYKNYKJCB-UHFFFAOYSA-N
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Description

2-Chloro-N’-hydroxy-4-nitrobenzamidine is a chemical compound with a unique structure that includes a chloro group, a hydroxy group, and a nitro group attached to a benzamidine core

Biochemical Analysis

Biochemical Properties

2-Chloro-N’-hydroxy-4-nitrobenzamidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The compound’s interaction with proteins can lead to conformational changes, influencing protein function and stability. Additionally, 2-Chloro-N’-hydroxy-4-nitrobenzamidine can form complexes with metal ions, which may further modulate its biochemical activity .

Cellular Effects

The effects of 2-Chloro-N’-hydroxy-4-nitrobenzamidine on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It can also modulate the expression of certain genes, thereby affecting protein synthesis and cellular functions. Furthermore, 2-Chloro-N’-hydroxy-4-nitrobenzamidine can alter cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-N’-hydroxy-4-nitrobenzamidine involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. Additionally, 2-Chloro-N’-hydroxy-4-nitrobenzamidine can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-N’-hydroxy-4-nitrobenzamidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-N’-hydroxy-4-nitrobenzamidine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Chloro-N’-hydroxy-4-nitrobenzamidine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level triggers a noticeable biological response. Additionally, high doses of 2-Chloro-N’-hydroxy-4-nitrobenzamidine can result in toxic or adverse effects, including cellular damage and disruption of normal physiological functions .

Metabolic Pathways

2-Chloro-N’-hydroxy-4-nitrobenzamidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit or activate specific metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 2-Chloro-N’-hydroxy-4-nitrobenzamidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate the compound’s distribution and localization within different cellular compartments. These processes are crucial for the compound’s bioavailability and effectiveness in exerting its biochemical effects .

Subcellular Localization

The subcellular localization of 2-Chloro-N’-hydroxy-4-nitrobenzamidine is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N’-hydroxy-4-nitrobenzamidine typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-chlorobenzamidine to introduce the nitro group, followed by hydroxylation to add the hydroxy group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of 2-Chloro-N’-hydroxy-4-nitrobenzamidine may involve large-scale nitration and hydroxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N’-hydroxy-4-nitrobenzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-N’-hydroxy-4-nitrobenzamidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-hydroxybenzonitrile
  • 2-Chloro-4-nitroaniline
  • 4-Chloro-7-nitrobenzofurazan

Uniqueness

2-Chloro-N’-hydroxy-4-nitrobenzamidine is unique due to the presence of both a hydroxy and a nitro group on the benzamidine core, which imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-chloro-N'-hydroxy-4-nitrobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O3/c8-6-3-4(11(13)14)1-2-5(6)7(9)10-12/h1-3,12H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFQGSYKNYKJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501238245
Record name 2-Chloro-N-hydroxy-4-nitrobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96898-76-9
Record name 2-Chloro-N-hydroxy-4-nitrobenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96898-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-hydroxy-4-nitrobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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